![molecular formula C13H18N2O3S B1337397 1-Ethyl-3-methylimidazolium tosylate CAS No. 328090-25-1](/img/structure/B1337397.png)
1-Ethyl-3-methylimidazolium tosylate
Overview
Description
1-Ethyl-3-methylimidazolium tosylate is a chemical compound with the molecular formula C13H18N2O3S . It has a molecular weight of 282.36 g/mol .
Synthesis Analysis
While specific synthesis methods for 1-Ethyl-3-methylimidazolium tosylate were not found in the search results, studies have been conducted on the synthesis of similar compounds . For instance, the effects of microfluidic mixing, reaction temperature, flow rate, and micro-capillary diameter on product yield have been systematically studied .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methylimidazolium tosylate has been studied using density functional theory (DFT) calculations . The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers show differences from the conventional H-bonds .Chemical Reactions Analysis
The reaction of 1-Ethyl-3-methylimidazolium tosylate operates via a synergistic activation mode, where the imidazolium cation interacts with carbonyl compounds by facilitating the attack of acetate anion activated TMSCN .Physical And Chemical Properties Analysis
1-Ethyl-3-methylimidazolium tosylate has a density of 1.231g/mL at 20°C (lit.) and a melting point of 25-35°C . Its refractive index is n20/D 1.548 .Scientific Research Applications
Cellulose Processing
This compound is utilized in the processing of cellulose due to its ability to dissolve cellulose effectively. It facilitates the transformation of cellulose into valuable derivatives and biofuels .
Ionic Liquid Solvent for Aromatic Substitutions
As an ionic liquid, it serves as a solvent for aromatic substitutions. This application is significant in the synthesis of complex organic compounds where traditional solvents might be ineffective .
Electrophilic Nitration of Aromatics
The compound has potential utility in the electrophilic nitration of aromatics. This process is crucial for the production of various aromatic nitro compounds, which are key intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals .
Kinetic Resolution of Racemic Mixtures
It is involved in the kinetic resolution of racemic mixtures, which is a method used to separate enantiomers and produce optically active substances from racemic compounds .
Pharmaceutical Intermediates
The compound is used as an intermediate in pharmaceutical manufacturing. Its role is pivotal in the synthesis of various medicinal agents .
Battery Materials Synthesis
In the field of materials science, this compound is used in the synthesis of battery materials. It contributes to the development of high-performance batteries with improved capacity and stability .
Non-Halogenated Ionic Liquid
It is recognized as a non-halogenated ionic liquid, which is important for green chemistry applications. Non-halogenated ionic liquids are sought after for their reduced environmental impact compared to their halogenated counterparts .
Research on Transport Processes
The compound is used in studies to understand transport processes within micro-capillaries. This research is essential for the development of microfluidic devices and understanding fluid dynamics at the microscale .
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methylimidazolium tosylate involves a doubly ionic H-bond existing between [EMI]+ and [TFSI]− ion pair conformers . Charge transfer occurs mainly from the lone pairs of oxygen and nitrogen atom to the σ-type anti-bonding orbital of the C–H and π-type anti-bonding orbitals of N–C bonds .
Safety and Hazards
properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H11N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-8-5-4-7(2)6-8/h2-5H,1H3,(H,8,9,10);4-6H,3H2,1-2H3/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMUPILCYSJMLQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049270 | |
Record name | 1-Ethyl-3-methylimidazolium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium tosylate | |
CAS RN |
328090-25-1 | |
Record name | 1-Ethyl-3-methylimidazolium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium p-Toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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